![molecular formula C11H9NO3 B038251 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione CAS No. 112646-14-7](/img/structure/B38251.png)
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione is a heterocyclic compound that has attracted the attention of scientists due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and transcription. Additionally, this compound can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
Studies have shown that 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione can have various biochemical and physiological effects on cells. This compound can induce apoptosis in cancer cells, and it can also inhibit the growth of bacterial and fungal strains. Additionally, this compound can induce the production of ROS in cells, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione in lab experiments is its potential as a cytotoxic and antimicrobial agent. This compound can be used to study the mechanisms of cell death and the effects of oxidative stress on cells. However, one of the main limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to avoid unwanted side effects.
Orientations Futures
There are many potential future directions for the study of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione. One potential direction is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Finally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione has been achieved using different methods. One of the most common methods is the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroformate, followed by the reaction of the resulting intermediate with ethyl 2-oxo-4-phenylbutyrate. Another method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.
Applications De Recherche Scientifique
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione has been extensively studied for its potential applications in various fields of science. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
112646-14-7 |
|---|---|
Nom du produit |
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione |
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,10-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-4-5-12-10-7(6-15-11(12)14)2-1-3-8(9)10/h1-3H,4-6H2 |
Clé InChI |
CJCAYZAFFOFWCS-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(COC2=O)C=CC=C3C1=O |
SMILES canonique |
C1CN2C3=C(COC2=O)C=CC=C3C1=O |
Synonymes |
1H,3H,7H-Pyrido[3,2,1-ij][3,1]benzoxazine-3,7-dione, 5,6-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




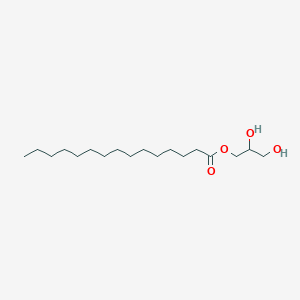

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
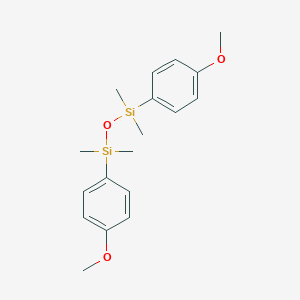

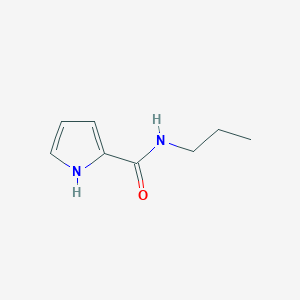
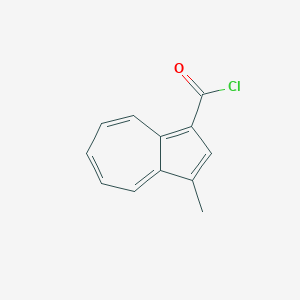
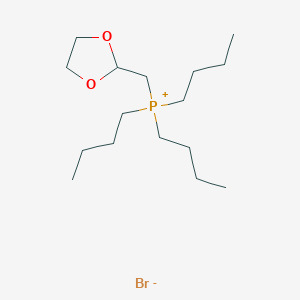
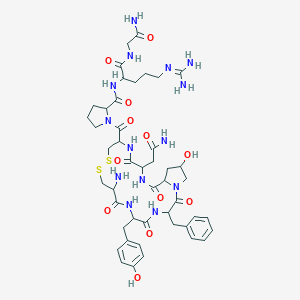

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
